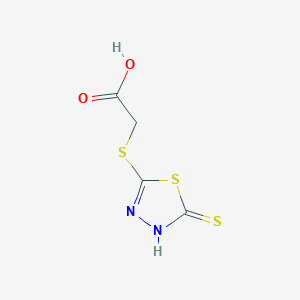![molecular formula C16H9NO2 B184693 6H-[1]Benzopyrano[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as coumarin-quinoline hybrid and has a unique structure that makes it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one varies depending on its application. In anti-cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory research, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry research, it has been shown to inhibit enzyme activity by binding to the active site of the enzyme.
Effets Biochimiques Et Physiologiques
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to inhibit cancer cell proliferation and induce apoptosis. In anti-inflammatory research, it has been shown to reduce inflammation and oxidative stress. In biochemistry research, it has been shown to inhibit enzyme activity and modulate enzyme expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one in lab experiments include its unique structure, its potential applications in various fields of research, and its ability to inhibit enzymes and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one. These include:
1. The synthesis of novel derivatives of this compound with improved solubility and bioactivity.
2. The investigation of the potential of this compound as a fluorescent probe for imaging applications.
3. The development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections.
4. The investigation of the mechanism of action of this compound in different fields of research.
5. The synthesis of this compound as a building block for the development of novel materials.
6. The investigation of the potential of this compound as a neuroprotective agent.
Conclusion:
In conclusion, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a unique compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst to form coumarin. The coumarin is then reacted with 8-hydroxyquinoline in the presence of a base to form 6H-[1]Benzopyrano[4,3-b]quinolin-6-one.
Applications De Recherche Scientifique
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and tyrosinase. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
5100-81-2 |
|---|---|
Nom du produit |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one |
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
Clé InChI |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)










